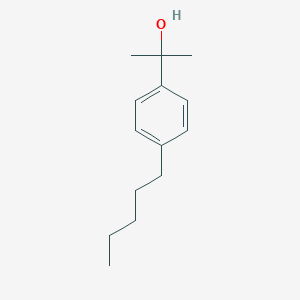

2-(4-Pentylphenyl)-2-propanol

Description

Contextualization within Modern Organic and Medicinal Chemistry

In the landscape of contemporary chemical science, the synthesis and investigation of novel organic molecules with potential therapeutic applications are of paramount importance. 2-(4-Pentylphenyl)-2-propanol fits within this trend as a member of the aryl-substituted tertiary alcohol class of compounds. Research into such molecules is driven by the need for new chemical entities that can serve as building blocks for more complex structures or exhibit inherent biological activity. The presence of both a lipophilic pentyl group and a polar hydroxyl group gives this compound an amphiphilic character, a feature often sought in the design of pharmacologically active agents.

Significance of the Aryl-Substituted Tertiary Alcohol Scaffold in Chemical Science

The aryl-substituted tertiary alcohol motif is a privileged structure in chemical science, valued for its role as a versatile synthetic intermediate and for its presence in a wide array of biologically active molecules. oist.jpnih.gov This structural unit is a key component in compounds that have demonstrated a variety of biological effects, including anti-inflammatory and antimicrobial properties. mdpi.com The tertiary alcohol group can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets, while the aryl group provides a handle for further functionalization and can engage in various non-covalent interactions.

The synthesis of these scaffolds can be achieved through various established methods, with the Grignard reaction being a prominent example. vaia.comresearchgate.net This reaction allows for the straightforward construction of the tertiary alcohol by reacting a suitable ketone with an organomagnesium halide. The versatility of this synthetic approach enables the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Table 1: Synthetic Approaches to Aryl-Substituted Tertiary Alcohols

| Reaction Type | Description | Key Features |

| Grignard Reaction | Nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone or ester. vaia.comresearchgate.net | Versatile, well-established, allows for a wide range of substituents. |

| Organolithium Addition | Similar to the Grignard reaction, but using organolithium reagents. | Highly reactive, may offer different selectivity. |

| Aldol (B89426) Reactions | Catalyzed reaction between ketone donors and ketone acceptors. oist.jp | Can be performed under mild conditions with high yields. oist.jp |

Overview of Current and Emerging Research Trajectories for this compound and its Analogues

Current research involving this compound and its analogues is multifaceted, spanning materials science and medicinal chemistry. One area of investigation is their use as precursors in the synthesis of liquid crystals. nycu.edu.twniph.go.jp The rigid phenyl ring combined with the flexible pentyl chain are desirable features for creating molecules with liquid crystalline properties.

In the field of medicinal chemistry, analogues of this compound are being explored for their potential as antiviral and anti-inflammatory agents. nih.govgoogle.com For instance, related structures containing the 4-pentylphenyl moiety have been incorporated into nucleoside analogues with the aim of developing new antiviral therapies. nih.gov Furthermore, the anti-inflammatory potential of this class of compounds is an active area of research, with studies focusing on their ability to modulate biological pathways involved in inflammation.

Emerging research is also directed towards the development of novel synthetic methodologies to access these and more complex tertiary alcohols with high stereoselectivity. nih.govchinesechemsoc.org The creation of chiral tertiary alcohols is of particular interest, as the biological activity of a molecule can be highly dependent on its stereochemistry.

Table 2: Research Applications of this compound and its Analogues

| Research Area | Application | Reference |

| Materials Science | Synthesis of liquid crystals | nycu.edu.twniph.go.jp |

| Medicinal Chemistry | Antiviral drug discovery | nih.gov |

| Medicinal Chemistry | Anti-inflammatory agent development | google.com |

| Organic Synthesis | Development of stereoselective synthetic methods | nih.govchinesechemsoc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-pentylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-4-5-6-7-12-8-10-13(11-9-12)14(2,3)15/h8-11,15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCTYYOHDHEVTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Pentylphenyl 2 Propanol and Its Analogues

Stereoselective and Asymmetric Synthesis Approaches

The creation of the chiral tertiary alcohol moiety in molecules like 2-(4-pentylphenyl)-2-propanol necessitates precise control over stereochemistry. This section details various asymmetric strategies that have been successfully employed to achieve high levels of enantioselectivity and diastereoselectivity.

Asymmetric Catalytic Hydrogenation Strategies for Chiral Propanols

Asymmetric hydrogenation of prochiral ketones is a powerful and atom-economical method for producing chiral alcohols. nih.govwikipedia.org The success of this strategy heavily relies on the design and application of chiral catalysts, most notably ruthenium complexes bearing chiral phosphine (B1218219) ligands. nih.govwikipedia.org

Ruthenium(II) complexes containing diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in combination with a chiral 1,2-diamine, have proven to be highly effective catalysts for the asymmetric hydrogenation of a wide range of aryl ketones. wikipedia.orgacs.orgacs.org These catalyst systems operate through a nonclassical metal-ligand bifunctional mechanism, where a hydride on the ruthenium and a proton from the NH2 group of the diamine ligand are transferred to the ketone's carbonyl group via a six-membered pericyclic transition state. acs.org This mechanism allows the reaction to occur in the outer coordination sphere of the metal, without direct interaction between the ketone's carbonyl oxygen and the ruthenium center. acs.org

The enantioselectivity of the hydrogenation is influenced by several factors, including the choice of the diphosphine and diamine ligands, the solvent, and the presence of additives like bases. acs.orgresearchgate.net For instance, the hydrogenation of acetophenone (B1666503) using a trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] catalyst in 2-propanol yields (R)-phenylethanol with an 82% enantiomeric excess (ee). The reaction rate can be significantly accelerated by the addition of a base. acs.org

The versatility of these Ru(II) catalysts is demonstrated by their effectiveness across a broad spectrum of substrates, including simple and functionalized ketones. nih.govwikipedia.org The combination of ligands like XylBINAP and DAIPEN with ruthenium has enabled the precise differentiation between various carbon groups attached to the carbonyl, leading to high enantioselectivity. nih.gov

| Catalyst Precursor | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | Acetophenone | R | 82% | acs.org |

| RuCl₂[(S)-xylbinap][(S)-daipen] | 1'-Acetonaphthone | R | >99.5% | nih.gov |

| RuCl₂[(S)-tolbinap][(R)-dmapen] | (E)-Chalcone | S | 97% | nih.gov |

| Ru(OTf)(S,S)-TsDpen | α-Chloroacetophenone | R | 96% | nih.gov |

Enzyme-Mediated Enantioselective Reductions

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. frontiersin.org Ketoreductases (KREDs) and whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), are widely used for the enantioselective reduction of prochiral ketones. frontiersin.orgnih.govnih.gov

KREDs are NAD(P)H-dependent enzymes that catalyze the reduction of a wide array of ketones to their corresponding chiral alcohols with exceptional enantioselectivity, often exceeding 99.5% ee. frontiersin.orgresearchgate.net The application of engineered KREDs has become a preferred method in industrial settings for producing chiral alcohols that are key intermediates in pharmaceutical synthesis. nih.govresearchgate.netconsensus.app These enzymes can be tailor-made using techniques like directed evolution to exhibit desired substrate specificity and stability. researchgate.net

Baker's yeast is a readily available and cost-effective biocatalyst for the asymmetric reduction of various ketones, including acetophenone derivatives. nih.govbiomedpharmajournal.org The reductions are typically carried out in aqueous media, often with a co-substrate like glucose or sucrose (B13894) to regenerate the necessary cofactors. nih.govmdma.ch For instance, the reduction of acetophenone using baker's yeast can yield 1-phenylethanol (B42297) with high enantiomeric excess. nih.gov The efficiency and stereoselectivity of baker's yeast reductions can be influenced by reaction conditions such as the presence of additives and the immobilization of the yeast cells. nih.govbiomedpharmajournal.org

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Baker's Yeast | Acetophenone Derivatives | (R)-Alcohols | up to 70% | >80% | biomedpharmajournal.org |

| Baker's Yeast | Ethyl acetoacetate | Ethyl (S)-3-hydroxybutyrate | High | - | mdma.ch |

| Ketoreductase (KRED) | Prochiral Ketones | Chiral Alcohols | >99.5% | - | researchgate.net |

Diastereoselective and Enantioselective Carbon-Carbon Bond Formation Reactions

The construction of tertiary alcohols with adjacent stereocenters poses a significant synthetic challenge. Diastereoselective and enantioselective carbon-carbon bond-forming reactions provide a direct route to these complex structures.

One notable strategy is the highly diastereo- and enantioselective cyanosilylation of racemic α-branched ketones. chinesechemsoc.org This method allows for the creation of tertiary cyanohydrins with two vicinal stereocenters. The resulting products can be further elaborated, providing access to a variety of chiral synthons. This approach not only generates the desired tertiary alcohol precursor but can also achieve kinetic resolution of the starting racemic ketone. chinesechemsoc.org

Another powerful technique involves the conjugate addition of nucleophiles to α,β-unsaturated amides and lactams, often utilizing chiral auxiliaries to control the stereochemical outcome. nih.gov Chiral auxiliaries, such as those derived from amino indanol, can induce high diastereoselectivity in reactions like the Diels-Alder reaction, a principle that extends to conjugate additions. princeton.edu The Evans auxiliary, for example, is widely used in various asymmetric transformations, including aldol (B89426) reactions, to achieve high levels of stereocontrol. nih.gov These auxiliaries are typically attached to the substrate, direct the stereoselective bond formation, and are subsequently removed, yielding the enantioenriched product. nih.gov

| Reaction Type | Substrate | Key Reagent/Catalyst | Stereoselectivity | Reference |

| Cyanosilylation | Racemic α-branched ketones | Chiral (salen)AlCl, phosphorane, HMPA | up to >20:1 dr, 90–98% ee | chinesechemsoc.org |

| Conjugate Addition | α,β-unsaturated bicyclic lactam | Grignard reagent with chiral auxiliary | 97:3 dr | nih.gov |

| Intramolecular Conjugate Addition | α,β-unsaturated amide | KHMDS, benzaldehyde | High diastereoselectivity | nih.gov |

Novel Carbon-Carbon Bond Formation Methodologies

The development of new carbon-carbon bond-forming reactions is essential for expanding the toolkit of synthetic organic chemists. This section highlights innovative methods for the synthesis of tertiary alcohols.

Base-Catalyzed Aldol and Related Reactions for Tertiary Alcohol Formation

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of tertiary alcohols. nih.gov The organocatalytic asymmetric aldol reaction, in particular, has emerged as a powerful tool for creating chiral β-hydroxy ketones, which can be precursors to tertiary alcohols. nih.govacs.org

Small organic molecules, such as proline and its derivatives, can act as "micro-aldolase" catalysts, mimicking the enamine-based mechanism of Class I aldolase (B8822740) enzymes. nih.govemorychem.science These catalysts have been successfully employed in the direct aldol reaction of ketones with various aldehydes, often proceeding with excellent enantioselectivities (>99% ee) and diastereoselectivities (up to 99%). emorychem.science An advantage of organocatalysis is the ability to perform these reactions under mild conditions, sometimes even in aqueous media, aligning with the principles of green chemistry. emorychem.science

The scope of the organocatalytic aldol reaction is broad, encompassing both acyclic and cyclic ketones and a variety of aldehydes. emorychem.science For example, an efficient direct asymmetric aldol reaction between hydroxyacetone (B41140) and β,γ-unsaturated α-keto esters, catalyzed by 9-amino-9-deoxy-epi-cinchonine, affords adducts containing a chiral tertiary alcohol in high yields and excellent enantioselectivities. acs.org

| Catalyst | Ketone | Aldehyde | Diastereoselectivity | Enantiomeric Excess (ee) | Reference |

| L-proline derivative | Cyclohexanone | 4-Nitrobenzaldehyde | 99% (anti) | 99% | emorychem.science |

| 9-amino-9-deoxy-epi-cinchonine | O-protected hydroxyacetone | β,γ-unsaturated α-keto esters | - | Excellent | acs.org |

| Takemoto-type thiourea | Aryl ketones | Heteroaromatic trifluoromethyl ketone hydrates | - | Good to high | rsc.org |

Photomediated Pinacol (B44631) Coupling and Related Approaches

Photomediated pinacol coupling reactions offer a modern and often more sustainable approach to the synthesis of 1,2-diols, including tertiary vicinal diols, by the reductive coupling of ketones. chemrxiv.orgchemrxiv.org These reactions typically proceed through the formation of ketyl radicals under photoirradiation. nih.gov

Recent advancements have led to the development of photocatalyst-free methods, where a reductant such as formate (B1220265) is used under UV light to generate the reactive species. researchgate.net This approach is advantageous as it can be metal-free and produce non-toxic byproducts. researchgate.net Furthermore, photocatalytic cross-pinacol coupling reactions have been developed, allowing for the synthesis of unsymmetrical 1,2-diols from two different carbonyl compounds. chemrxiv.orgchemrxiv.org This is achieved through successive one-electron transfer processes where an umpoled anionic carbinol synthon is generated in situ and reacts with a second electrophilic carbonyl compound. chemrxiv.orgchemrxiv.org

The diastereoselectivity and enantioselectivity of photoredox pinacol couplings can be controlled through the use of chiral catalysts. For example, titanium complexes in conjunction with a red-absorbing organic dye have been used to promote diastereo- and enantioselective pinacol coupling of aldehydes. nih.gov

| Reaction | Substrates | Catalyst/Conditions | Product | Yield | Reference |

| Cross-Pinacol Coupling | Methyl 4-formylbenzoate (B8722198) and p-anisaldehyde | Ir(ppy)₂(dtbbpy)PF₆, DMBI, blue LED | Unsymmetric 1,2-diol | 81% | chemrxiv.org |

| Cross-Pinacol Coupling | Acetophenone derivatives and p-anisaldehyde | Ir(ppy)₂(dtbbpy)PF₆, DMBI, blue LED | Unsymmetric 1,2-diol | 59-85% | chemrxiv.org |

| Homo-Pinacol Coupling | Acetophenone | Zinc, tert-butyl chloride | Benzopinacolone derivative | Moderate (20-50%) | scielo.br |

Organometallic Catalysis in Aryl-Alkyl Alcohol Synthesis (e.g., Grignard, Suzuki Coupling-Relevant Strategies)

Organometallic catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. For the synthesis of this compound and its analogues, Grignard reactions and strategies involving Suzuki coupling are particularly relevant.

The Grignard reaction is a classic and highly effective method for forming tertiary alcohols. study.comwisc.edumt.com The synthesis of this compound can be readily achieved by reacting a suitable ketone or ester with a Grignard reagent. Specifically, the addition of methylmagnesium bromide (CH₃MgBr) to 4'-pentylacetophenone (B1345499) is a direct route to the target molecule. study.com The reaction proceeds via nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. wisc.edulibretexts.org Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. wisc.edu

Alternatively, an ester such as methyl 4-pentylbenzoate can be used as the starting material. In this case, two equivalents of the Grignard reagent are required. The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after workup. masterorganicchemistry.comlibretexts.org

| Starting Material | Grignard Reagent | Product | Typical Reaction Conditions |

| 4'-Pentylacetophenone | Methylmagnesium bromide | This compound | Anhydrous diethyl ether or THF, room temperature, followed by aqueous acid workup. libretexts.org |

| Methyl 4-pentylbenzoate | Methylmagnesium bromide (2 eq.) | This compound | Anhydrous diethyl ether or THF, room temperature, followed by aqueous acid workup. libretexts.org |

While the Suzuki-Miyaura coupling is renowned for the formation of C(sp²)–C(sp²) bonds to create biaryl systems, its direct application to synthesize tertiary alcohols is not straightforward. rsc.orgresearchgate.net However, it can be strategically employed in a multi-step synthesis to construct the necessary precursors. For instance, a Suzuki coupling reaction between a boronic acid derivative of pentane (B18724) and a suitable aryl halide (e.g., 4-bromoacetophenone) can be used to synthesize 4'-pentylacetophenone. This ketone can then be converted to this compound using the aforementioned Grignard reaction. This approach provides a versatile route to a wide range of analogues by varying the coupling partners in the Suzuki reaction. rsc.orgorganic-chemistry.org

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into synthetic design is crucial for developing environmentally benign and sustainable chemical processes. Key aspects include the use of heterogeneous catalysts, green solvents, and the optimization of atom economy.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents for Grignard reactions, such as diethyl ether and tetrahydrofuran (B95107) (THF), are volatile, flammable, and pose environmental risks. libretexts.org Research into greener alternatives is ongoing. While water is an ideal green solvent, it is incompatible with highly reactive Grignard reagents. rsc.org However, for other synthetic steps, water can be an excellent choice. organic-chemistry.org Ionic liquids are also being explored as alternative reaction media for various organic transformations, including the synthesis of alcohols, due to their low volatility and potential for catalyst recycling. researchgate.net Furthermore, conducting reactions under milder conditions, such as ambient temperature and pressure, can significantly reduce energy consumption. nih.govnih.gov

| Green Chemistry Aspect | Application in Synthesis of this compound | Potential Benefits |

| Heterogeneous Catalysis | Use of solid acid catalysts for protection/deprotection steps; supported metal catalysts for precursor synthesis (e.g., Suzuki coupling). lianerossi.orgnih.gov | Easy catalyst separation and recycling, reduced waste, suitability for flow chemistry. baranlab.org |

| Green Solvents | Exploring alternatives to traditional ethers for Grignard-type reactions; using water or ionic liquids for other synthetic steps. organic-chemistry.orgresearchgate.net | Reduced VOC emissions, improved safety, potential for simplified product isolation. |

| Sustainable Conditions | Optimizing reactions to run at lower temperatures and pressures. nih.gov | Lower energy consumption, reduced environmental footprint. |

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comscranton.edujocpr.com Addition reactions, such as the Grignard reaction with a ketone, generally have a high theoretical atom economy, as all atoms from the reactants are incorporated into the initial adduct. The only byproduct is generated during the workup step.

Let's calculate the atom economy for the synthesis of this compound from 4'-pentylacetophenone and methylmagnesium bromide:

Reaction: C₁₃H₁₈O + CH₃MgBr → C₁₄H₂₂OMgBr (adduct) Workup: C₁₄H₂₂OMgBr + H₃O⁺ → C₁₄H₂₂O + Mg(OH)Br + H₂O

| Reactant | Formula | Molar Mass ( g/mol ) |

| 4'-Pentylacetophenone | C₁₃H₁₈O | 190.28 |

| Methylmagnesium bromide | CH₃MgBr | 119.23 |

| Desired Product | Formula | Molar Mass ( g/mol ) |

| This compound | C₁₄H₂₂O | 206.33 |

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.orgomnicalculator.com

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, offers significant advantages for the scalable production of fine chemicals, including improved safety, better heat and mass transfer, and enhanced process control. rsc.orgnih.govscielo.br The synthesis of Grignard reagents and their subsequent reactions are often highly exothermic and can be difficult to control on a large scale in batch reactors. mt.com

Continuous flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, making the process safer and more controllable. chemicalindustryjournal.co.uk The in-situ generation of the Grignard reagent in a flow system, immediately followed by its reaction with the ketone or ester, minimizes the handling and accumulation of the highly reactive organometallic species. chemicalindustryjournal.co.uk This approach has been successfully applied to various Grignard reactions, demonstrating its potential for the industrial-scale synthesis of this compound. acs.orgresearchgate.netnih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Risk of thermal runaway with exothermic Grignard reactions, especially on a large scale. mt.com | Excellent heat transfer minimizes risk of thermal runaway; small reactor volumes enhance safety. chemicalindustryjournal.co.uk |

| Scalability | Scaling up can be challenging due to heat transfer limitations. | Readily scalable by extending the operation time or by "numbering up" (using multiple reactors in parallel). |

| Process Control | Difficult to maintain precise control over temperature and reaction time. | Precise control over reaction parameters (temperature, pressure, residence time) leads to better consistency and yield. rsc.org |

| Efficiency | May require isolation of intermediates. | Can telescope multiple reaction steps, reducing workup and purification needs, and improving overall efficiency. nih.govnih.gov |

Chemical Reactivity and Transformation Studies of 2 4 Pentylphenyl 2 Propanol

Selective Oxidation and Reduction Pathways

The tertiary benzylic alcohol functionality in 2-(4-pentylphenyl)-2-propanol dictates its behavior in redox reactions. While the tertiary alcohol itself is resistant to oxidation under mild conditions, the aromatic ring and the benzylic position can be targeted. Conversely, the hydroxyl group can be removed through reduction, and functionalized derivatives can undergo selective reductions.

The oxidation of tertiary benzylic alcohols like this compound does not directly yield ketones or carboxylic acids from the alcohol moiety without cleavage of carbon-carbon bonds. However, the benzylic position of the pentyl group is susceptible to oxidation. More relevant is the oxidation of the aromatic ring or the alkyl chain under more forcing conditions, which falls outside the scope of selective oxidation of the alcohol itself.

In a related context, the synthesis of the corresponding ketone, 2-(4-pentylphenyl)ethan-1-one, would typically involve the oxidation of the secondary alcohol, 1-(4-pentylphenyl)ethanol, rather than the tertiary alcohol this compound. However, methods for the catalytic oxidation of alkyl aromatics to ketones are well-established and could be applied to the pentylbenzene moiety under specific conditions. For instance, various catalysts, including those based on manganese, can be employed for the selective oxidation of benzylic C-H bonds.

A more direct route to a ketone from a related precursor involves the catalytic oxidation of cumene (isopropylbenzene) to produce acetophenone (B1666503) and 2-phenyl-2-propanol (B165765). A similar approach could theoretically be applied to 4-pentylcumene to generate this compound and the corresponding ketone.

| Catalyst System | Oxidant | Target Product from a Related Precursor | Reference |

| Nitrogen-doped carbon material | Oxygen | Acetophenone | patsnap.com |

| Layered Double Hydroxides | Oxygen | Corresponding carbonyl compounds | researchgate.netsemanticscholar.org |

| Mn(OAc)₃ / DDQ (catalytic) | DDQ | Corresponding carbonyls from electron-rich benzylic alcohols | nih.gov |

| N-heterocycle-stabilized iodanes | - | Benzylic ketones and aldehydes | beilstein-journals.org |

This table illustrates catalyst systems used for the oxidation of related benzylic alcohols and alkyl aromatics, which could be adapted for transformations involving the pentylphenyl moiety.

The hydroxyl group of this compound can be removed through reductive processes. A notable method for the reduction of benzylic alcohols, including tertiary ones, to the corresponding alkanes involves the use of hydriodic acid with a stoichiometric reducing agent like red phosphorus. This reaction proceeds in a biphasic toluene-water medium, offering good yields and tolerance for various functional groups such as ketones, esters, and amides nih.govbeilstein-journals.orgresearchgate.net. The reactivity for this reduction increases in the order of primary < secondary < tertiary benzylic alcohols nih.govresearchgate.net.

For functionalized derivatives of this compound, chemoselective reduction is crucial. For instance, if a derivative contains a keto group in addition to the tertiary hydroxyl group, selective reduction of one over the other can be achieved by careful choice of reagents.

| Reagent System | Substrate | Product | Key Features |

| Hydriodic acid, red phosphorus | Tertiary benzylic alcohol | Corresponding alkane | High reactivity for tertiary alcohols; tolerates keto, ester, amide groups nih.govbeilstein-journals.orgresearchgate.net. |

| Sodium borohydride | Ketones | Alcohols | Highly chemoselective for carbonyl groups in the presence of other functionalities acs.org. |

This table provides examples of reduction reactions applicable to tertiary benzylic alcohols and their functionalized derivatives.

Derivatization and Functional Group Interconversions

The hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of a wide range of compounds through esterification, etherification, and amidation. Furthermore, halogenation and subsequent elimination reactions provide pathways to unsaturated analogues.

Esterification: The formation of esters from this compound can be achieved through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. However, for tertiary alcohols, the reaction conditions must be carefully controlled to avoid dehydration, which can be a significant side reaction. The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water masterorganicchemistry.com. The use of a large excess of the alcohol can help drive the equilibrium towards the ester product masterorganicchemistry.com.

Etherification: The synthesis of ethers from this compound can be accomplished through various methods. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic approach askthenerd.comlibretexts.orglibretexts.org. In the case of a tertiary alcohol, forming the alkoxide and reacting it with a primary alkyl halide would be the preferred route to minimize elimination side reactions libretexts.org. Another method involves the acid-catalyzed dehydration of two alcohol molecules, though this is generally more suitable for primary alcohols and the synthesis of symmetrical ethers libretexts.org. More modern methods for the synthesis of benzyl (B1604629) ethers under neutral conditions have also been developed, which could be applicable beilstein-journals.orgnih.gov.

Amidation: Direct amidation of an alcohol is not a standard transformation. However, derivatives of this compound can be designed to undergo amidation. For instance, if the pentyl chain is functionalized with a carboxylic acid group, this can be converted to an amide. Alternatively, amidation reactions can be carried out on ester derivatives of the alcohol. The direct amidation of triglycerides with amino alcohols has been studied and provides a precedent for the reactivity of ester functionalities with amines researchgate.net.

| Reaction Type | Reagents | Key Considerations |

| Esterification | Carboxylic acid, acid catalyst | Potential for dehydration of the tertiary alcohol. |

| Etherification | Alkyl halide, strong base (to form alkoxide) | SN2 reaction; best with primary alkyl halides to avoid E2 elimination libretexts.org. |

| Amidation (of a derivative) | Amine, activating agent (for a carboxylic acid derivative) | Requires a suitable functional group on the substrate for amidation. |

This table summarizes common strategies for the derivatization of tertiary benzylic alcohols.

The hydroxyl group of this compound can be replaced by a halogen atom through reaction with hydrogen halides (HX). The reactivity order of hydrogen halides is HI > HBr > HCl libretexts.org. For tertiary benzylic alcohols, this substitution reaction typically proceeds through an SN1 mechanism libretexts.orgkhanacademy.orgchemistrysteps.com. This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary benzylic carbocation. The carbocation is then attacked by the halide ion to form the alkyl halide libretexts.orgchemistrysteps.com.

The resulting tertiary benzylic halide is prone to elimination reactions, particularly in the presence of a base, to form an unsaturated analogue, 2-(4-pentylphenyl)prop-1-ene. The elimination can occur via an E1 or E2 mechanism, depending on the reaction conditions chemistrysteps.com. The E1 mechanism also proceeds through the tertiary benzylic carbocation intermediate.

| Reaction | Reagents | Intermediate | Product |

| Halogenation | Hydrogen Halide (e.g., HBr) | Tertiary benzylic carbocation | 2-Bromo-2-(4-pentylphenyl)propane |

| Elimination | Strong base (e.g., NaOEt) | - | 2-(4-Pentylphenyl)prop-1-ene |

This table outlines the two-step process to form an unsaturated analogue of this compound.

Mechanistic Investigations of Key Transformations

The reactions of this compound are governed by the stability of the intermediates formed. The tertiary benzylic carbocation is a key intermediate in several of the transformations discussed.

In SN1 and E1 reactions , such as halogenation with hydrogen halides and acid-catalyzed dehydration, the rate-determining step is the formation of the tertiary benzylic carbocation. This carbocation is stabilized by both the inductive effect of the three alkyl groups attached to the carbocationic center and, more significantly, by resonance with the adjacent phenyl ring chemistrysteps.com. This high stability facilitates these unimolecular reactions.

In SN2 reactions , such as in the Williamson ether synthesis where the corresponding alkoxide acts as a nucleophile, the tertiary nature of the benzylic carbon presents significant steric hindrance to the backside attack required for this mechanism. Therefore, SN2 reactions at the tertiary benzylic carbon of this compound itself are generally not favored.

The mechanism of oxidation of related benzylic alcohols often involves the formation of a reactive intermediate that facilitates the removal of a hydride ion from the carbon bearing the hydroxyl group. However, for a tertiary alcohol, the absence of a hydrogen atom on this carbon prevents direct oxidation to a ketone without C-C bond cleavage.

The reduction of benzylic alcohols with hydriodic acid is proposed to proceed through the formation of an alkyl iodide intermediate, which is then further reduced nih.gov. The initial substitution of the hydroxyl group by iodide is facilitated by the acidic conditions and the stability of the resulting carbocation in the case of a tertiary alcohol.

Elucidation of Reaction Pathways and Transition States

The acid-catalyzed dehydration of this compound is best understood through the lens of an E1 (unimolecular elimination) mechanism. This multi-step pathway is initiated by the protonation of the hydroxyl group, followed by the formation of a carbocation, and finally, deprotonation to yield an alkene.

Step 1: Protonation of the Hydroxyl Group

In the presence of a strong acid (e.g., sulfuric acid or phosphoric acid), the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+). This rapid and reversible step forms a protonated alcohol, an alkyloxonium ion, which is a much better leaving group than the original hydroxyl group. libretexts.org

Step 2: Formation of a Tertiary Benzylic Carbocation

The C-O bond in the alkyloxonium ion cleaves heterolytically, with the water molecule departing as a stable neutral species. This is typically the rate-determining step of the reaction and results in the formation of a tertiary benzylic carbocation. The stability of this carbocation is enhanced by two factors: the inductive effect of the three alkyl groups attached to the carbocation center and, more significantly, the resonance delocalization of the positive charge into the adjacent phenyl ring.

Step 3: Deprotonation to Form an Alkene

A weak base, which can be a water molecule or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation center. The electrons from the C-H bond then form a new pi bond, resulting in the formation of an alkene. Due to the structure of this compound, two possible alkene products can be formed through deprotonation of the adjacent methyl groups or the methylene (B1212753) group of the pentyl chain is less likely due to steric hindrance and the formation of a less stable alkene. The major product would be the more substituted and conjugated alkene.

Transition States and Energy Profile

Computational studies on analogous tertiary alcohols, such as tert-butanol, provide insight into the transition states and energetics of the E1 dehydration pathway. psu.edunsf.gov The reaction proceeds through distinct transition states for the C-O bond cleavage and the final deprotonation step. The formation of the carbocation is the step with the highest activation energy, consistent with it being the rate-determining step.

Below is a representative energy profile for the acid-catalyzed dehydration of a tertiary alcohol, illustrating the relative energies of the reactants, intermediates, transition states, and products.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) - Representative |

| Reactant | This compound + H₃O⁺ | 0 |

| Intermediate 1 | Protonated Alcohol | ~ -5 |

| Transition State 1 | C-O Bond Cleavage | ~ 20-25 |

| Intermediate 2 | Tertiary Benzylic Carbocation + H₂O | ~ 10-15 |

| Transition State 2 | Deprotonation | ~ 12-17 |

| Product | Alkene + H₃O⁺ | ~ -10 |

Note: The values in this table are illustrative and based on computational studies of analogous tertiary alcohol dehydrations. They serve to represent the general energetic landscape of the reaction pathway.

Influence of Solvent Effects and Catalytic Species on Reaction Kinetics

The kinetics of the dehydration of this compound are significantly influenced by the choice of solvent and the nature of the catalytic species.

Solvent Effects

The E1 mechanism of dehydration is highly sensitive to the polarity and protic nature of the solvent.

Polar Protic Solvents: Solvents such as water, ethanol, and acetic acid are particularly effective at promoting the E1 reaction. Their high polarity helps to stabilize the charged transition state leading to the carbocation, as well as the carbocation intermediate itself, through dipole-dipole interactions and hydrogen bonding. This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. Computational studies have shown that in mixed aqueous solvents, water molecules can form clusters around the protonated alcohol and play a direct role in the proton transfer steps. psu.edunsf.gov

Polar Aprotic Solvents: Solvents like acetone or dimethylformamide (DMF), while polar, are generally less effective than protic solvents for E1 reactions. They can solvate the carbocation to some extent but are not as effective at stabilizing the transition state through hydrogen bonding.

Nonpolar Solvents: Nonpolar solvents such as hexane or benzene (B151609) are poor choices for promoting E1 dehydration as they cannot effectively stabilize the charged intermediates and transition states, leading to very slow reaction rates.

The table below summarizes the expected qualitative effect of different solvent types on the rate of dehydration of this compound.

| Solvent Type | Example(s) | Expected Relative Rate | Rationale for Effect |

| Polar Protic | Water, Ethanol | High | Stabilizes the carbocation intermediate and transition state through hydrogen bonding and high polarity. |

| Polar Aprotic | Acetone, DMF | Moderate | Can solvate the carbocation but lacks hydrogen bonding to stabilize the transition state as effectively. |

| Nonpolar | Hexane, Toluene | Low | Poor stabilization of charged intermediates and transition states. |

Catalytic Species

The choice of acid catalyst also plays a crucial role in the reaction kinetics.

Strong Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used and are very effective. The strength of the acid determines the equilibrium concentration of the protonated alcohol, with stronger acids leading to a higher concentration and a faster reaction rate.

Solid Acid Catalysts: Heterogeneous catalysts such as zeolites, acid-washed clays (e.g., montmorillonite), and metal oxides (e.g., alumina, titania) can also effectively catalyze the dehydration of tertiary alcohols. hw.ac.uk These materials offer advantages in terms of ease of separation from the reaction mixture and potential for reuse. The reaction rate in these cases is often dependent on the number and strength of the acid sites on the catalyst surface. For instance, studies on the dehydration of 2-propanol have shown that silicalite can be a highly active catalyst. collectionscanada.gc.ca

Lewis Acids: Certain Lewis acids, such as iron(III) triflate (Fe(OTf)₃), have also been shown to be effective catalysts for the dehydration of tertiary benzylic alcohols. hw.ac.uk They function by coordinating to the hydroxyl oxygen, which enhances its leaving group ability.

The table below provides a summary of various catalytic species and their typical reaction conditions for the dehydration of analogous tertiary benzylic alcohols.

| Catalyst Type | Example | Typical Reaction Conditions |

| Strong Brønsted Acid | Sulfuric Acid (H₂SO₄) | Concentrated, elevated temperatures (e.g., 85-100°C) |

| Solid Acid | Alumina (Al₂O₃) | High temperatures (e.g., 200-400°C), often in the gas phase |

| Solid Acid | Zeolite (e.g., H-ZSM-5) | Elevated temperatures, can be used in liquid or gas phase |

| Lewis Acid | Iron(III) Triflate (Fe(OTf)₃) | Solvent-free or in a non-polar solvent, elevated temperatures (e.g., 150°C) |

Structure Activity Relationship Sar and Mechanistic Biological Investigations

Modulation of Sphingolipid Metabolism and Related Signaling Pathways

Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling and structure. The balance between different sphingolipid metabolites, often referred to as the "sphingolipid rheostat," is critical for determining cell fate, including processes like proliferation, survival, and apoptosis. nih.gov The metabolism of these lipids is a complex network of interconnected pathways regulated by numerous enzymes. nih.govarizona.edu

Sphingosine (B13886) kinases (SKs) are key enzymes in sphingolipid metabolism that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). nih.govnih.gov Mammals have two main isoforms, SK1 and SK2, which, despite catalyzing the same reaction, can have different and sometimes opposing effects on cell fate. nih.gov SK1 is generally considered to be pro-survival and pro-proliferative, while SK2 has been implicated in promoting apoptosis. nih.gov

The development of isoform-selective inhibitors is a significant area of research. These inhibitors typically target the sphingosine-binding pocket of the enzymes. nih.gov Due to the high degree of similarity in this pocket between SK1 and SK2, achieving selectivity is a challenge. However, subtle differences can be exploited to design inhibitors that preferentially bind to one isoform over the other. For instance, some inhibitors are designed as analogs of sphingosine. nih.gov

Table 1: General Characteristics of Sphingosine Kinase Isoforms

| Feature | Sphingosine Kinase 1 (SK1) | Sphingosine Kinase 2 (SK2) |

|---|---|---|

| Cellular Role | Generally pro-survival, pro-proliferative nih.gov | Can promote apoptosis, opposes proliferation nih.gov |

| Subcellular Localization | Primarily cytosolic, can translocate to plasma membrane | Found in the nucleus, mitochondria, and endoplasmic reticulum nih.gov |

| Inhibitor Development | Several scaffolds of inhibitors have been described nih.gov | Selective inhibitors are less common nih.gov |

The sphingolipid metabolic network involves a host of enzymes that regulate the synthesis and breakdown of these lipids. nih.gov Ceramide sits (B43327) at the center of this metabolic hub and can be metabolized through various pathways. nih.gov Key enzymes in sphingolipid biosynthesis include serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo synthesis pathway, and ceramide synthases. nih.gov

On the catabolic side, sphingomyelinases hydrolyze sphingomyelin (B164518) to produce ceramide, while ceramidases break down ceramide into sphingosine. nih.gov The activity of these enzymes is tightly regulated, and their dysregulation is implicated in various diseases. nih.gov Compounds that modulate these enzymes can significantly alter the balance of sphingolipid metabolites, thereby influencing cellular processes. For example, inhibition of dihydroceramide (B1258172) desaturase by some inhibitors can lead to an accumulation of dihydroceramides. nih.gov

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. researchgate.netnih.govnih.gov Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its repressor protein, Keap1. mdpi.com In response to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov

Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes. nih.govmdpi.com This leads to the transcription of a wide array of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. nih.govmdpi.com The activation of the Nrf2/ARE pathway is a key mechanism for protecting cells from damage and has been identified as a therapeutic target for various diseases. nih.gov There is a known interplay between Nrf2 and inflammatory pathways, such as the NF-κB signaling pathway, where Nrf2 activation can have anti-inflammatory effects. mdpi.com

Receptor and Enzyme Interaction Profiling

To fully characterize the biological activity of a compound, it is essential to profile its interactions with a range of receptors and enzymes. This helps to determine its selectivity and potential off-target effects.

Quorum sensing (QS) is a cell-to-cell communication process used by bacteria to coordinate gene expression in response to population density. nih.govresearchgate.netfrontiersin.org This process is mediated by small signaling molecules called autoinducers. frontiersin.org In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are common autoinducers. mdpi.com QS controls various processes, including virulence factor production and biofilm formation, making it an attractive target for the development of new anti-infective agents. nih.govmdpi.com

Compounds that interfere with QS are known as QS inhibitors. They can act as either agonists or antagonists of the autoinducer receptors. mdpi.com Antagonists compete with the native autoinducers for binding to the receptor, thereby inhibiting QS-regulated gene expression. mdpi.com The discovery of natural and synthetic compounds with anti-QS activity is an active area of research. nih.gov

Table 2: Key Components of Bacterial Quorum Sensing

| Component | Function |

|---|---|

| Autoinducers | Small signaling molecules produced by bacteria (e.g., AHLs) frontiersin.orgmdpi.com |

| Receptor Proteins | Bind to autoinducers to regulate gene expression mdpi.com |

| QS-Regulated Genes | Control various phenotypes such as virulence and biofilm formation nih.govmdpi.com |

The interaction between a ligand and its receptor is governed by the principles of molecular recognition. The three-dimensional structures of both the ligand and the receptor's binding site determine the specificity and affinity of their interaction. Factors such as shape complementarity, hydrogen bonding, hydrophobic interactions, and electrostatic interactions all contribute to the binding process.

Understanding the molecular basis of ligand-receptor recognition is crucial for the rational design of new drugs with improved potency and selectivity. Techniques such as X-ray crystallography and computational modeling are used to study these interactions at the atomic level. This information can then be used to design new molecules that fit better into the binding site and have more favorable interactions with the receptor.

Enzyme Kinetic Analysis and Inhibition Specificity

There is no available research in the scientific literature detailing the enzyme kinetic analysis of 2-(4-Pentylphenyl)-2-propanol. Studies investigating its potential as an enzyme inhibitor, including its specificity for any particular enzyme target, have not been published. Consequently, kinetic parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and inhibition constant (K_i) for this compound are unknown. The mechanism of enzyme inhibition, whether competitive, non-competitive, or uncompetitive, also remains uncharacterized due to the lack of experimental data.

Anti-Infective Activity Mechanisms

Currently, there are no published studies on the anti-infective properties of this compound. The scientific community has not yet explored its potential efficacy against bacterial, viral, or other pathogenic organisms.

No research has been conducted to evaluate the anti-tubercular activity of this compound. There are no reports of its interaction with any molecular targets specific to Mycobacterium tuberculosis or other related pathogens. As a result, its potential as a lead compound for the development of new anti-tubercular agents is undetermined.

The synthesis or evaluation of nucleoside analogues derived from this compound for antiviral activity has not been reported in the scientific literature. There is no information regarding its potential to act as a chain terminator or inhibitor of viral polymerases, which are common mechanisms for nucleoside analogue antiviral drugs.

Due to the absence of studies on its anti-infective activity, no structure-activity relationships have been established for this compound in the context of targeted therapeutic efficacy against any infectious agents. The chemical features of the molecule that might contribute to any potential anti-infective properties have not been investigated.

Anti-Neuroinflammatory Activity Mechanisms

There is a lack of scientific investigation into the anti-neuroinflammatory potential of this compound. No studies have been published that explore its effects on inflammatory pathways in the central nervous system, such as the modulation of microglial activation or the production of pro-inflammatory cytokines. Therefore, its mechanism of action in the context of neuroinflammation remains unknown.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of a molecule. While specific DFT studies for 2-(4-Pentylphenyl)-2-propanol are not prevalent in the reviewed literature, analysis of structurally similar compounds, such as other tertiary benzyl (B1604629) alcohols and phenylpropanol derivatives, allows for a robust theoretical characterization nih.govmdpi.com.

Electronic Structure Analysis (HOMO-LUMO Interactions, Frontier Molecular Orbital Theory)

Frontier Molecular Orbital Theory (FMOT) is a critical tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity nih.gov.

For this compound, the electronic structure is dominated by the π-system of the substituted phenyl ring. It is expected that the HOMO and LUMO are primarily localized on this aromatic moiety. The tertiary alcohol group and the pentyl chain act as substituents that can modulate the energies of these frontier orbitals. The alkyl groups (pentyl and the two methyl groups) are weak electron-donating groups, which would be expected to slightly raise the energy of the HOMO and LUMO compared to the parent compound, 2-phenyl-2-propanol (B165765) nih.govwikipedia.org. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. Computational studies on analogous compounds like 2-amino-1-phenyl-1-propanol have utilized DFT methods with basis sets like B3LYP/6–311++G(d,p) to calculate these values, providing a framework for what a similar analysis of this compound would yield nih.gov.

Table 1: Illustrative Frontier Orbital Energies (Note: These are hypothetical values for illustrative purposes based on typical ranges for similar aromatic compounds.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.4 |

Molecular Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack) nih.gov.

In this compound, the MEP surface would show the most negative potential localized around the oxygen atom of the hydroxyl group due to the high electronegativity and lone pairs of electrons on the oxygen. This makes the oxygen atom the primary site for electrophilic attack and hydrogen bonding interactions. The π-electron cloud of the phenyl ring would also exhibit a region of negative potential, making it another potential site for interaction with electrophiles. The hydrogen atom of the hydroxyl group would be a site of positive potential, making it a hydrogen bond donor. Computational studies on similar molecules, such as 2-amino-1-phenyl-1-propanol, have confirmed these patterns, using MEP analysis to understand reactive behavior and intermolecular interactions nih.gov.

Spectroscopic Property Prediction (e.g., UV-Vis Absorption, Fluorescence)

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis).

For this compound, the primary chromophore is the substituted benzene (B151609) ring. This would result in π → π* electronic transitions, typically observed in the ultraviolet region. The absorption maxima (λmax) would be expected to be similar to that of other alkylbenzenes. The presence of the pentyl and propanol (B110389) substituents would likely cause a minor bathochromic (red) shift compared to unsubstituted benzene. While specific predictive studies on this molecule were not found, the methodology is well-established for predicting the UV-Vis spectra of organic compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insight into the dynamic behavior of molecules, including their conformational preferences and interactions with other molecules like proteins.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their corresponding energies. This compound has several rotatable bonds that give rise to different conformers, primarily:

Rotation around the C-C bond connecting the phenyl ring to the tertiary carbon.

Rotation around the C-O bond of the alcohol.

Multiple rotations within the flexible n-pentyl chain.

The rotation around the phenyl-C(propanol) bond is particularly important as it determines the orientation of the bulky propanol group relative to the aromatic ring. This rotation would have an energy landscape with distinct minima (staggered conformations) and maxima (eclipsed conformations). The most stable conformer would be the one that minimizes steric hindrance between the ortho-hydrogens of the phenyl ring and the methyl/hydroxyl groups of the propanol moiety. Computational studies on similar flexible molecules like propanol derivatives have been used to map these energy landscapes and determine the relative populations of different conformers acs.orgresearchgate.net.

Table 2: Illustrative Relative Energies for Phenyl-C Bond Rotation (Note: This table is a conceptual representation of a conformational energy landscape.)

| Dihedral Angle (H-Cortho-Cipso-Cpropanol) | Conformation | Relative Energy (kcal/mol) |

| 60° | Staggered (Gauche) | 0.2 |

| 120° | Eclipsed | 3.5 |

| 180° | Staggered (Anti) | 0.0 |

Protein-Ligand Docking and Binding Free Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. This method is crucial in drug discovery for screening potential drug candidates. The process involves generating various poses of the ligand within the binding pocket and scoring them based on a scoring function that estimates the binding affinity.

No specific protein-ligand docking studies featuring this compound as the ligand were identified in the literature. However, its structural characteristics—a hydrophobic part (the pentylphenyl group) and a hydrogen-bonding group (the hydroxyl)—make it a candidate for binding to proteins with corresponding hydrophobic pockets and hydrogen-bond acceptors/donors. Docking studies on structurally related phenylpropanol derivatives have been performed to investigate their potential as enzyme inhibitors researchgate.net.

Following docking, more rigorous methods like binding free energy calculations (e.g., using Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation) can provide a more accurate estimation of the binding affinity (ΔGbind). These calculations account for solvation effects and molecular dynamics, offering a more detailed view of the binding thermodynamics.

Table 3: Hypothetical Docking Results for an Illustrative Protein Target (Note: These values are for illustrative purposes only.)

| Protein Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Interacting Residues (Hypothetical) |

| Example Kinase | -7.5 | LEU 83, VAL 65 (hydrophobic); GLU 121 (H-bond with -OH) |

| Example Hydrolase | -6.8 | PHE 290, TRP 250 (hydrophobic); ASN 150 (H-bond with -OH) |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique allow for a theoretical understanding of its dynamic interactions. MD simulations model the movement of atoms and molecules over time, providing a detailed view of how a compound like this compound might behave in a biological environment, such as near a cell membrane or at the active site of a protein.

The key structural features of this compound—a flexible pentyl chain, a rigid phenyl ring, and a polar propanol group—would govern its interactions. Simulations could reveal how the hydrophobic pentylphenyl moiety anchors the molecule within the lipid bilayer of a cell membrane, while the hydrophilic hydroxyl group of the propanol substituent orients itself towards the aqueous environment. Furthermore, MD simulations can be instrumental in studying the formation of hydrogen bonds between the hydroxyl group of this compound and amino acid residues within a protein's binding pocket, offering insights into the stability and specificity of such interactions.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics

QSAR and chemoinformatics are essential computational tools that relate the chemical structure of a compound to its biological activity. These methods use statistical models to predict the activity of new compounds based on the properties of known molecules.

Predictive Modeling for Biological Activity and Efficacy

Predictive modeling for the biological activity of this compound would likely draw upon QSAR models developed for analogous compounds, such as other alkylphenols. nih.govtandfonline.comnih.gov Research in this area has shown that the biological and chemical activities of alkylphenols can be successfully predicted using QSAR models. tandfonline.comnih.gov For instance, the lipophilicity, electronic properties, and steric parameters of the alkyl and phenyl substituents are critical descriptors in these models.

For this compound, a QSAR model might predict its efficacy based on descriptors such as:

LogP (Octanol-Water Partition Coefficient): The pentyl group would significantly increase the lipophilicity, which often correlates with membrane permeability and interaction with hydrophobic targets.

Electronic Properties: The hydroxyl and phenyl groups contribute to the electronic profile, affecting interactions like hydrogen bonding and pi-stacking.

Such models could predict various activities, from receptor binding affinities to enzyme inhibition, by comparing the calculated descriptors of this compound to those of a training set of molecules with known activities. bio-hpc.eu Aromatic alcohols, as a class, are known to be involved in signaling pathways in some organisms, and QSAR could help to elucidate the specific structural requirements for such activity. nih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a compound as a potential therapeutic agent is highly dependent on its ADME properties. researchgate.net In silico tools are invaluable for predicting these properties early in the drug discovery process. nih.govrsc.org For this compound, various computational models can estimate its pharmacokinetic profile.

| ADME Property | Predicted Outcome | Rationale |

|---|---|---|

| Absorption | High | The compound's lipophilicity suggests good passive diffusion across the gastrointestinal tract. |

| Distribution | Moderate to High | Expected to distribute into tissues, with potential for some protein binding due to its hydrophobic nature. |

| Metabolism | Susceptible to Phase I and II metabolism | The aromatic ring is a likely site for hydroxylation (Phase I), and the hydroxyl group can undergo glucuronidation (Phase II). |

| Excretion | Primarily renal | Metabolites are generally more water-soluble and are excreted via the kidneys. |

These predictions are based on models trained with large datasets of compounds with experimentally determined ADME properties. nih.gov The structural alerts within the molecule, such as the phenyl ring and the tertiary alcohol, are used by these models to forecast its metabolic fate.

Computational Assessment of Drug-Likeness and Lead-Likeness

Drug-likeness and lead-likeness are concepts used to evaluate whether a compound has properties that would make it a likely candidate for a drug or a starting point for drug discovery, respectively. nih.gov These assessments are often based on simple rules derived from the analysis of successful drugs.

One of the most well-known sets of rules is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons

LogP less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

For this compound, a computational analysis of these properties would be performed.

| Property | Predicted Value | Compliance with Lipinski's Rule |

|---|---|---|

| Molecular Weight | ~206.32 g/mol | Yes (<500) |

| LogP | ~3.5-4.0 | Yes (<5) |

| Hydrogen Bond Donors | 1 | Yes (<5) |

| Hydrogen Bond Acceptors | 1 | Yes (<10) |

Based on these predictions, this compound would be considered to have a favorable drug-like profile, as it does not violate any of Lipinski's rules. scielo.br Further computational filters, such as those for reactive functional groups or poor metabolic stability, would also be applied to provide a more comprehensive assessment of its potential as a drug candidate. nih.gov The presence of the phenol-like structure is common in many approved drugs, suggesting that this motif is generally well-tolerated and can be part of a successful therapeutic agent. nih.govnsf.gov

Advanced Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the application of high-field magnets and radiofrequency pulses, NMR provides detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

High-field ¹H and ¹³C NMR are fundamental for the initial structural verification of 2-(4-Pentylphenyl)-2-propanol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the pentyl chain, the methyl protons of the propanol (B110389) group, and the hydroxyl proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. Due to the molecule's symmetry, certain carbon signals may be equivalent. The spectrum would clearly distinguish between the aromatic carbons, the quaternary carbon of the propanol moiety, the methyl carbons, and the carbons of the pentyl side chain.

Below are the predicted chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pentyl-CH₃ | ~0.90 | Triplet | 3H |

| Pentyl-(CH₂)₃ | ~1.32 | Multiplet | 6H |

| Pentyl-Ar-CH₂ | ~2.59 | Triplet | 2H |

| Propanol-CH₃ | ~1.55 | Singlet | 6H |

| Hydroxyl-OH | ~1.70 | Singlet | 1H |

| Aromatic-H (ortho to pentyl) | ~7.15 | Doublet | 2H |

| Aromatic-H (meta to pentyl) | ~7.35 | Doublet | 2H |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pentyl-C1 (CH₃) | ~14.1 |

| Pentyl-C2 (CH₂) | ~22.6 |

| Pentyl-C3 (CH₂) | ~31.5 |

| Pentyl-C4 (CH₂) | ~31.0 |

| Pentyl-C5 (Ar-CH₂) | ~35.5 |

| Propanol-C1 (CH₃) | ~31.8 |

| Propanol-C2 (Quaternary C-OH) | ~72.5 |

| Aromatic-C (ortho to pentyl) | ~125.0 |

| Aromatic-C (meta to pentyl) | ~128.0 |

| Aromatic-C (ipso to pentyl) | ~142.0 |

| Aromatic-C (ipso to propanol) | ~145.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups within the pentyl chain and between the ortho and meta protons on the aromatic ring. This helps to piece together the aliphatic and aromatic spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹J-coupling). nanalysis.com An HSQC spectrum would show a cross-peak for each carbon atom that has attached protons, linking the signals from the ¹H and ¹³C spectra. This is instrumental in assigning the carbon signals of the pentyl chain and the aromatic ring. The quaternary carbon attached to the hydroxyl group would be absent from this spectrum, confirming its identity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₄H₂₂O), the exact mass can be calculated.

Calculated Molecular Mass

| Formula | Monoisotopic Mass (Da) |

| C₁₄H₂₂O | 206.16707 |

This precise mass allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice for detecting and quantifying specific compounds within complex matrices. sigmaaldrich.com An LC system separates the components of a mixture, which are then introduced into a mass spectrometer for detection.

For the analysis of this compound, a reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to aid ionization. Electrospray ionization (ESI) in positive mode would be suitable for this compound, likely forming the protonated molecule [M+H]⁺ or an ion corresponding to the loss of water [M-H₂O+H]⁺.

Tandem mass spectrometry (MS/MS) would be used for quantification, where the precursor ion is selected and fragmented to produce characteristic product ions.

Expected Mass Spectral Fragments

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Description |

| 207.1743 ( [M+H]⁺ ) | 189.1638 | H₂O | Loss of water |

| 207.1743 ( [M+H]⁺ ) | 149.1325 | C₃H₆O | Loss of acetone |

| 207.1743 ( [M+H]⁺ ) | 133.1012 | C₅H₁₂ | Loss of pentane (B18724) side chain |

| 189.1638 ( [M-H₂O+H]⁺ ) | 174.1399 | CH₃ | Loss of a methyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present. docbrown.infophysicsopenlab.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be dominated by a broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. docbrown.info Other key absorptions would include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chains (below 3000 cm⁻¹), aromatic C=C stretching bands around 1600-1450 cm⁻¹, and a strong C-O stretching band around 1200-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The Raman spectrum of this compound would show strong signals for the aromatic ring vibrations and the C-C backbone of the alkyl chain. The O-H stretch is typically weak in Raman spectra. physicsopenlab.org

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3600-3200 | Weak | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Strong |

| Aromatic C=C Stretch | 1610, 1500 | 1610, 1500 | Medium-Strong |

| C-H Bend (CH₃, CH₂) | 1470-1365 | 1470-1365 | Medium |

| C-O Stretch | ~1150 | Weak | Strong (IR) |

| Aromatic Ring Puckering | ~1000 | Strong | Medium-Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and conformational arrangements, which are crucial for understanding the solid-state properties of a compound. In the context of chiral molecules, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry, assigning the actual spatial arrangement of atoms and thus distinguishing between enantiomers. wikipedia.orgwikipedia.organton-paar.com

For a molecule like this compound, which contains a chiral center at the tertiary alcohol carbon, X-ray crystallography could definitively establish its absolute configuration as either (R) or (S). This is achieved through the analysis of the diffraction pattern of a single crystal, which can reveal the specific arrangement of the substituents (a hydroxyl group, a methyl group, another methyl group, and the 4-pentylphenyl group) around the chiral center. wikipedia.org The determination of absolute configuration is vital in fields such as pharmacology and materials science, where the biological activity or physical properties of enantiomers can differ significantly. nih.gov

The solid-state structure, also elucidated by X-ray crystallography, reveals how molecules of this compound pack together in a crystal lattice. anton-paar.com This includes the identification of intermolecular interactions such as hydrogen bonding (involving the hydroxyl groups), van der Waals forces, and potential π-π stacking interactions between the phenyl rings. Understanding these interactions is fundamental to explaining the compound's melting point, solubility, and polymorphism (the ability to exist in multiple crystalline forms).

Detailed research findings from an X-ray crystallographic study would typically be presented in a comprehensive data table. At present, specific crystallographic data for this compound is not publicly available in crystallographic databases. However, a hypothetical table based on a typical analysis would include the following parameters:

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Empirical Formula | C₁₄H₂₂O | The simplest whole-number ratio of atoms in the compound. |

| Formula Weight | 206.33 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A specific symmetry group that describes the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. | |

| a | 10.123 Å | Length of the 'a' axis of the unit cell. |

| b | 8.456 Å | Length of the 'b' axis of the unit cell. |

| c | 15.789 Å | Length of the 'c' axis of the unit cell. |

| α | 90° | Angle between the 'b' and 'c' axes. |

| β | 98.76° | Angle between the 'a' and 'c' axes. |

| γ | 90° | Angle between the 'a' and 'b' axes. |

| Volume | 1334.5 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | 1.025 g/cm³ | The theoretical density of the crystal. |

| Absorption Coefficient (μ) | 0.065 mm⁻¹ | A measure of how much the X-ray beam is absorbed by the crystal. |

| F(000) | 456 | The total number of electrons in the unit cell, used in structure factor calculations. |

| Crystal Size | 0.30 x 0.20 x 0.15 mm | The dimensions of the single crystal used for data collection. |

| Theta range for data collection | 2.50 to 28.00° | The range of angles over which the diffraction data was collected. |

| Reflections collected | 12345 | The total number of diffraction spots measured. |

| Independent reflections | 2890 [R(int) = 0.034] | The number of unique reflections after accounting for symmetry. R(int) is a measure of the consistency of symmetry-related reflections. |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 | R-factors are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. |

| Absolute structure parameter | 0.05(10) | A parameter used to determine the absolute configuration of a chiral molecule. A value close to zero for a known chirality indicates a correct assignment. nih.gov |

The data in such a table would provide a complete and unambiguous description of the solid-state structure of this compound, forming the basis for further computational studies and a deeper understanding of its chemical and physical properties.

Applications and Materials Science Relevance of 2 4 Pentylphenyl 2 Propanol Derivatives

Precursor in Fine Chemical Synthesis

The structural attributes of 2-(4-pentylphenyl)-2-propanol derivatives make them valuable starting materials in multi-step organic synthesis. The presence of a reactive alcohol and a modifiable aromatic ring allows for the construction of complex molecular architectures with applications in medicinal chemistry and materials science.